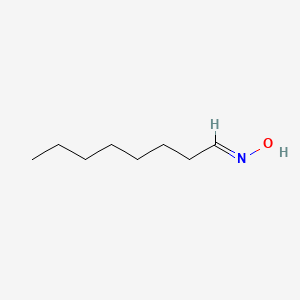
(R)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trifluoro-D-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine. The introduction of fluorine atoms at the 2, 4, and 6 positions of the phenyl ring significantly alters the compound’s chemical properties, making it a valuable molecule in various scientific and industrial applications. This compound is particularly noted for its potential use in medicinal chemistry and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-D-Phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of 2,4,6-Trifluoro-D-Phenylalanine may involve multi-step processes starting from readily available precursors. For example, the process might begin with the synthesis of 2,4,6-trifluorobenzaldehyde, followed by its conversion to the corresponding amino acid derivative through a series of reactions including reduction, chlorination, and amination .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluoro-D-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroquinones, while substitution reactions can produce a variety of functionalized phenylalanine derivatives .
Scientific Research Applications
2,4,6-Trifluoro-D-Phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on enzyme activity and protein structure due to the presence of fluorine atoms.
Medicine: It is investigated for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2,4,6-Trifluoro-D-Phenylalanine exerts its effects is primarily related to the presence of fluorine atoms. Fluorine’s high electronegativity and small size allow it to influence the electronic properties of the phenyl ring and the amino acid as a whole. This can affect the compound’s interaction with biological targets, such as enzymes and receptors, altering their activity and function. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
2,4,6-Trifluorophenylalanine: Similar in structure but may differ in stereochemistry.
2,4-Difluorophenylalanine: Lacks one fluorine atom, which can significantly alter its chemical properties.
3,5-Difluorophenylalanine: Fluorine atoms are positioned differently on the phenyl ring.
Uniqueness: 2,4,6-Trifluoro-D-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which can lead to distinct electronic and steric effects. These properties make it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2,4,6-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8H,3,13H2,(H,14,15)/t8-/m1/s1 |
InChI Key |
FFQWNGIXCCSUNO-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)C[C@H](C(=O)O)N)F)F |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(C(=O)O)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)

![methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14753556.png)
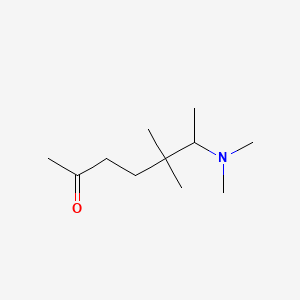
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)

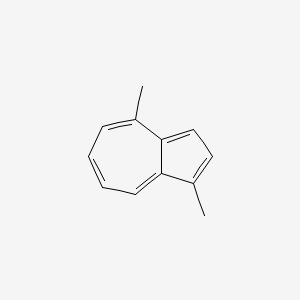
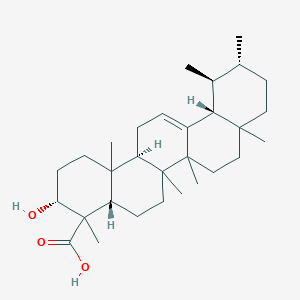
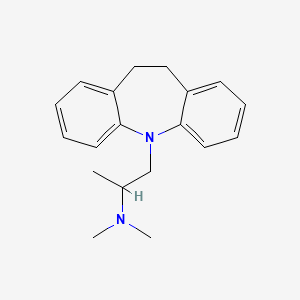

![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)

